molecular formula C22H20N4 B1669860 DBeQ CAS No. 177355-84-9

DBeQ

Cat. No.: B1669860
CAS No.: 177355-84-9
M. Wt: 340.4 g/mol
InChI Key: QAIMUUJJAJBPCL-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

DBeQ is a selective, potent, reversible, and ATP-competitive inhibitor of the ATPase p97 . The ATPase p97 is an ubiquitin-selective chaperone known to play a critical role in the degradation of misfolded membrane and secretory proteins .

Mode of Action

This compound interacts with its target, the ATPase p97, by competitively inhibiting its ATPase activity . This interaction blocks multiple processes that depend on p97, including the degradation of ubiquitin fusion degradation and endoplasmic reticulum-associated degradation pathway reporters .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system (UPS). This compound inhibits the degradation of ubiquitinated proteins, the endoplasmic reticulum-associated degradation pathway, and autophagosome maturation . These processes require the unfolding and disassembly of protein complexes, which are facilitated by the ATPase p97 .

Pharmacokinetics

It’s known that this compound is a small molecule with a molecular weight of 3404 Da , which may influence its bioavailability and distribution within the body.

Result of Action

The inhibition of p97 by this compound results in the impairment of both ubiquitin-dependent and autophagic protein clearance pathways . This leads to the accumulation of misfolded proteins and affects various cellular processes. This compound also potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7 .

Biochemical Analysis

Biochemical Properties

DBeQ interacts with the ATPase p97, blocking its function . This interaction is ATP-competitive, meaning that this compound competes with ATP for binding to p97 . By inhibiting p97, this compound affects the degradation of ubiquitin fusion degradation and endoplasmic reticulum-associated degradation pathway reporters . These reporters are proteins that are tagged with ubiquitin, a small protein that signals for protein degradation, and are used to monitor the activity of the ubiquitin-proteasome system .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7 . These caspases are crucial for the process of apoptosis, or programmed cell death . In addition, this compound impairs both ubiquitin-dependent and autophagic protein clearance pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with p97. As an ATP-competitive inhibitor, this compound binds to the ATP-binding site of p97, preventing ATP from binding and thus blocking the function of p97 . This leads to the impairment of processes that depend on p97, including the degradation of proteins tagged for destruction by the ubiquitin-proteasome system .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system, a major pathway for protein degradation in cells . By inhibiting p97, this compound affects the degradation of proteins that are tagged with ubiquitin, a marker for proteins that are destined to be degraded .

Subcellular Localization

The subcellular localization of this compound is not explicitly mentioned in the literature. Given its role as an inhibitor of p97, it can be inferred that this compound would be found wherever p97 is located within the cell. p97 is a cytosolic protein but can also associate with various cellular structures, including the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-Dibenzylquinazoline-2,4-diamine involves the reaction of 2,4-diaminoquinazoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N2,N4-Dibenzylquinazoline-2,4-diamine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

N2,N4-Dibenzylquinazoline-2,4-diamine primarily undergoes substitution reactions due to the presence of amino groups on the quinazoline ring. These reactions can be facilitated by various reagents and conditions .

Common Reagents and Conditions

    Substitution Reactions: Benzyl bromide in the presence of a base like potassium carbonate.

    Oxidation and Reduction:

Major Products Formed

The major product formed from the substitution reaction of 2,4-diaminoquinazoline with benzyl bromide is N2,N4-Dibenzylquinazoline-2,4-diamine. Other potential products would depend on the specific reagents and conditions used in further reactions .

Scientific Research Applications

N2,N4-Dibenzylquinazoline-2,4-diamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Comparison with Similar Compounds

N2,N4-Dibenzylquinazoline-2,4-diamine is unique in its selective inhibition of p97 ATPase compared to other similar compounds. Some similar compounds include:

N2,N4-Dibenzylquinazoline-2,4-diamine stands out due to its reversible and ATP-competitive inhibition, making it a valuable tool for studying the role of p97 ATPase in various cellular processes .

Properties

IUPAC Name

2-N,4-N-dibenzylquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIMUUJJAJBPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040936
Record name N2,N4-Dibenzylquinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177355-84-9
Record name N2,N4-Dibenzylquinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177355-84-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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